10-Undecenylphosphonic acid

Description

Significance of Organic Ligands in Interfacial Engineering

The field of interfacial engineering focuses on the modification of material surfaces to achieve desired properties and functionalities. Organic ligands play a crucial role in this field by providing a means to control the surface chemistry of a wide range of materials. nih.gov These molecules can be designed to have specific functional groups that interact with the underlying substrate and other molecules, allowing for the precise tailoring of surface properties such as wettability, adhesion, and biocompatibility. The use of organic ligands enables the creation of surfaces with advanced capabilities, making them indispensable in the development of new technologies in electronics, medicine, and materials science. frontiersin.org

Overview of Phosphonic Acid Chemistry for Surface Adhesion

Among the various classes of organic ligands, phosphonic acids have emerged as particularly effective agents for surface modification due to their strong binding affinity to a variety of metal and metal oxide surfaces. mdpi.comresearchgate.net The phosphonic acid group, -PO(OH)₂, forms robust and hydrolytically stable bonds with surface hydroxyl groups present on materials like aluminum, titanium, and their oxides. mdpi.comethz.ch This strong interaction, often a covalent Al-O-P or Ti-O-P linkage, results in the formation of well-ordered and densely packed self-assembled monolayers (SAMs). mdpi.comnih.gov These SAMs can act as effective corrosion inhibitors, adhesion promoters for coatings, and platforms for further surface functionalization. mdpi.commdpi.com The stability and versatility of phosphonic acid-based surface modifications make them a preferred choice over other ligands like thiols, silanes, and carboxylic acids in many applications. mdpi.com

Unique Attributes of 10-Undecenylphosphonic Acid in Advanced Materials Research

This compound stands out within the family of phosphonic acids due to its bifunctional nature. It possesses a phosphonic acid head group for strong surface anchoring and a terminal carbon-carbon double bond (alkenyl group) at the other end of its eleven-carbon chain. This terminal double bond provides a reactive site for a variety of subsequent chemical transformations, such as polymerization and click chemistry reactions. This dual functionality allows for the creation of robust, covalently attached surface coatings with tailored properties. For instance, the terminal double bonds can be polymerized to form a cross-linked, more stable organic layer or used to attach other molecules with specific functionalities. rsc.org This makes this compound a valuable building block in the design of advanced materials for applications ranging from biocompatible coatings on implants to functional layers in electronic devices.

Properties of this compound

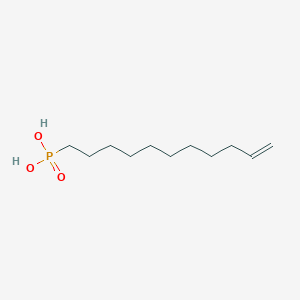

This compound is an organophosphorus compound with the chemical formula C₁₁H₂₃O₃P. Its structure consists of an eleven-carbon alkyl chain with a phosphonic acid group at one end and a vinyl group at the other.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃O₃P |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 867258-92-2 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common route starts with 10-undecen-1-ol, which is first converted to a bromide derivative, 11-bromo-1-undecene (B109033). This intermediate then undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602), such as triethyl phosphite, to form the corresponding diethyl phosphonate (B1237965) ester. uh.edu Finally, the ester is hydrolyzed, often using an acid or base, to yield the final this compound product.

Characterization of the synthesized compound is crucial to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) are used to elucidate the molecular structure. iastate.edu Infrared (IR) spectroscopy can identify the characteristic functional groups, such as the P=O and O-H stretches of the phosphonic acid and the C=C stretch of the terminal alkene. Mass spectrometry is employed to determine the molecular weight of the compound.

Applications in Materials Science and Engineering

Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, including titanium and aluminum oxides. nih.govmdpi.com The phosphonic acid head group strongly adsorbs to the surface, forming a dense and ordered monolayer. mdpi.comscirp.org The terminal vinyl groups of the assembled molecules are exposed, creating a surface with new chemical reactivity. These SAMs can be used to modify the surface properties of materials, for example, to control wettability or to act as a foundation for further chemical modifications. mdpi.com

Surface Functionalization

The terminal double bond of this compound SAMs provides a versatile platform for surface functionalization. nih.govresearchgate.net This reactive group can undergo various chemical reactions, allowing for the covalent attachment of a wide range of molecules. For example, it can be used in "click" chemistry reactions or radical additions to immobilize biomolecules, polymers, or other functional moieties. This capability is particularly useful in the development of biosensors, biocompatible implants, and other advanced materials where specific surface functionalities are required. nih.gov

Monomer in Polymerization

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. nih.gov This can be used to create polymer brushes on a surface, where polymer chains are grown directly from the SAM-modified substrate. This approach, known as "grafting from," can lead to the formation of thick, robust polymer coatings that are covalently bound to the surface. These polymer coatings can be designed to have specific properties, such as lubricity, biocompatibility, or responsiveness to external stimuli. The ability to polymerize from the surface opens up possibilities for creating complex, three-dimensional surface architectures with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

undec-10-enylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBCYGYPMSTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620576 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867258-92-2 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Undecenylphosphonic Acid and Derivatives

Established Synthetic Pathways for Alkylphosphonic Acids

The preparation of alkylphosphonic acids is a well-documented field in organic chemistry, with several robust methods available. These general pathways form the foundation for the synthesis of more complex structures like 10-undecenylphosphonic acid. Key methods include the Michaelis-Arbuzov reaction, direct olefination, and hydrolysis of ester intermediates. google.comresearchgate.net

Michaelis-Arbuzov Reaction : This is one of the most common methods for forming a carbon-phosphorus bond. researchgate.net It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds via the quaternization of the phosphite followed by a dealkylation step, yielding a dialkyl phosphonate (B1237965). researchgate.net

Reaction with Olefins : Phosphorous acid can be reacted directly with short-chain olefins in the presence of a free-radical initiator to produce alkylphosphonic acids. google.com This method is particularly efficient when performed in a melt of the phosphorous acid without a solvent. google.com

Hydrolysis of Phosphonate Esters : Many synthetic routes yield phosphonic acid diesters. These esters are commonly converted to the final phosphonic acid through hydrolysis, which can be achieved under acidic conditions, for example, by using concentrated hydrochloric acid (HCl). google.comnih.gov A notable method for cleaving dialkyl phosphonates, particularly methyl or ethyl esters, is the McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.gov

Lewis Acid-Assisted Dichlorophosphonylation : This method allows for the synthesis of alkyl- and arylphosphonic acid dichlorides from alkyl halides or aromatic hydrocarbons using phosphorus trichloride (B1173362) and a Lewis acid like aluminum chloride. The resulting dichlorides can then be hydrolyzed to the corresponding phosphonic acids. researchgate.net

Table 1: Overview of Established Synthetic Pathways for Alkylphosphonic Acids This table is interactive and can be sorted by clicking on the column headers.

| Synthetic Method | Key Reactants | Primary Product | Key Features |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Dialkyl phosphonate | Widely used for C-P bond formation. researchgate.net |

| Direct Olefin Addition | Phosphorous acid, Olefin | Alkylphosphonic acid | Often uses a free-radical initiator. google.com |

| Hydrolysis | Dialkyl phosphonate, Acid (e.g., HCl) or TMSBr | Phosphonic acid | Common final step to deprotect the acid. nih.gov |

| Dichlorophosphonylation | Alkyl halide, PCl₃, Lewis Acid | Alkylphosphonic acid dichloride | Intermediate that requires subsequent hydrolysis. researchgate.net |

Specific Routes for this compound Synthesis

The most direct synthesis of this compound leverages the Michaelis-Arbuzov reaction, followed by hydrolysis. This approach utilizes the reactivity of the terminal bromine in a long-chain alkene.

A common procedure involves the reaction of 11-bromo-1-undecene (B109033) (also known as undecylenic bromide) with an excess of triethyl phosphite. The mixture is heated to reflux, typically under an inert nitrogen atmosphere to prevent the oxidation of the phosphite. uh.edu This reaction yields diethyl 10-undecenylphosphonate. The final step to obtain this compound is the hydrolysis of the diethyl ester, commonly achieved by refluxing with concentrated hydrochloric acid. nih.govuh.edu

Table 2: Synthesis of this compound This table is interactive and can be sorted by clicking on the column headers.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Michaelis-Arbuzov Reaction | 11-bromo-1-undecene, Triethyl phosphite | Reflux, N₂ atmosphere | Diethyl 10-undecenylphosphonate uh.edu |

| 2. Hydrolysis | Diethyl 10-undecenylphosphonate | Concentrated HCl, Reflux | This compound nih.gov |

Derivatization Strategies for Functionalized this compound Analogs

The chemical structure of this compound, featuring a terminal alkene and a phosphonic acid headgroup, provides two key sites for derivatization. These modifications are crucial for tailoring the molecule's properties for specific applications, most notably in surface modification and nanotechnology.

Functionalization via the Phosphonic Acid Group: The phosphonic acid moiety is primarily exploited for its strong binding affinity to various metal oxide surfaces. This property is the basis for its use in forming self-assembled monolayers (SAMs). mpg.denih.gov While the acid group itself is not typically derivatized to create analogs in solution, its interaction with a surface is a form of functionalization of that surface. For instance, this compound is used to create robust, densely packed monolayers on substrates like aluminum oxide, titanium dioxide, and indium tin oxide. mpg.denih.gov

Functionalization via the Alkene Group: The terminal double bond is a versatile handle for introducing a wide range of chemical functionalities. This allows for the creation of a library of molecules designed for specific surface properties or for subsequent chemical reactions after the monolayer has been formed.

Surface-Initiated Polymerization: The vinyl group can be used for polymerization reactions once the molecules are assembled on a surface, which can enhance the stability of the resulting film. ethz.ch

Ligand Exchange and Nanoparticle Capping: In the field of nanotechnology, this compound serves as a powerful ligand for passivating the surface of nanocrystals, such as cesium lead bromide (CsPbBr₃) perovskites. acs.orgresearchgate.net It can replace native ligands like oleic acid in an exchange process, often leading to improved stability and modified optoelectronic properties of the nanocrystals. researchgate.netiastate.edu The alkene group remains available for further functionalization of the nanoparticle surface.

Click Chemistry: The terminal alkene is an ideal substrate for thiol-ene "click" reactions, allowing for the straightforward attachment of thiol-containing molecules to pre-formed SAMs of this compound. This modular approach enables the creation of complex, functional surfaces.

Table 3: Derivatization and Functionalization Strategies This table is interactive and can be sorted by clicking on the column headers. | Target Group | Modification Strategy | Resulting Function/Application | Reference Example | | :--- | :--- | :--- | :--- | | Phosphonic Acid | Surface Adsorption | Formation of Self-Assembled Monolayers (SAMs) on metal oxides. mpg.denih.gov | | Phosphonic Acid | Ligand Binding | Surface passivation of perovskite nanocrystals. acs.orgresearchgate.net | | Alkene | Surface Polymerization | Creation of stabilized, cross-linked monolayer films. ethz.ch | | Alkene | Ligand Exchange | Functionalization of nanoparticle surfaces. iastate.edu | | Alkene | Thiol-ene "Click" Chemistry | Post-assembly functionalization of SAMs with new molecules. | Inferred from general chemical principles. |

Fundamental Interfacial Adsorption and Self Assembly Mechanisms

Thermodynamics and Kinetics of Phosphonic Acid Adsorption on Substrates

The adsorption of 10-undecenylphosphonic acid onto a substrate is a complex process influenced by thermodynamic and kinetic factors. The phosphonic acid headgroup plays a crucial role in binding to metal oxide surfaces, forming a stable interface.

Ligand Binding Thermodynamics on Nanocrystal Surfaces

The adsorption of phosphonic acids onto nanocrystal surfaces is a thermodynamically driven process. The Gibbs free energy of adsorption (ΔGads) provides insight into the spontaneity and strength of the interaction. For instance, studies on the adsorption of a similar long-chain alkylphosphonic acid, octadecylphosphonic acid (ODPA), on α-Al₂O₃(0001) surfaces from a 2-propanol solution have shown a Gibbs free energy of adsorption between -24 and -28 kJ mol⁻¹ nih.gov. This negative value indicates a spontaneous adsorption process, leading to the formation of a stable self-assembled monolayer.

While specific thermodynamic data for this compound on various nanocrystal surfaces is not abundant in the literature, the values for ODPA can be considered a reasonable approximation due to the similar alkyl chain length and the dominant role of the phosphonic acid headgroup in the binding process. The binding affinity is influenced by factors such as the nature of the nanocrystal surface, the solvent, and the temperature. A molecular theoretical description has been developed to understand the adsorption of nanoparticles functionalized with acid groups, highlighting that the charge of the nanoparticle and the surface, influenced by pH and salt concentration, plays a significant role in the adsorption process nih.gov.

Irreversible Ligand Exchange Phenomena

Ligand exchange is a common strategy for modifying the surface of nanocrystals. In many cases, the binding of phosphonic acids to metal oxide surfaces can be considered quasi-irreversible under specific conditions, leading to the formation of highly stable surface modifications. This strong binding is attributed to the formation of covalent or strong coordinate bonds between the phosphonic acid headgroup and the metal atoms on the substrate surface.

Thermal treatment can further enhance the stability of these monolayers by promoting the formation of covalent bonds and removing residual solvent and water molecules, leading to a more compact and ordered layer nih.gov. For example, heating octadecylphosphonic acid monolayers on GaN substrates at 160°C suppressed desorption in acidic and neutral aqueous solutions, suggesting the formation of covalent bonds uva.nl. The stability of phosphonate (B1237965) SAMs on atomic layer deposited HfO₂ has been shown to be greater than that of silane-based SAMs on SiO₂ in a phosphate (B84403) buffer solution cardiff.ac.ukresearchgate.net.

The kinetics of ligand exchange reactions can be complex, often occurring in multiple steps. Studies on ligand substitution in copper(II) complexes have shown biphasic reactions with initial fast steps dependent on the incoming ligand concentration, followed by slower, independent steps inorgchemres.org. While specific kinetic data for the irreversible exchange of this compound is limited, the general principles of strong phosphonic acid binding and the influence of factors like temperature and solvent provide a framework for understanding the stability of these surface modifications.

Influence of Solvent Systems on Adsorption Equilibria

The choice of solvent significantly impacts the adsorption equilibrium and the quality of the resulting self-assembled monolayer. The solvent can influence the solubility of the phosphonic acid, its conformation in solution, and its interaction with the substrate surface.

A study on the formation of organophosphonic acid SAMs on indium tin oxide (ITO) from various solvents revealed that the quality of the monolayer is critically dependent on the solvent's properties nih.gov. Higher density and more stable monolayers were formed from solvents with low dielectric constants and weak interactions with the ITO surface, such as tetrahydrofuran (B95107) (THF) and ethyl ether. In contrast, solvents with high dielectric constants or those that coordinate with the surface, like dimethyl sulfoxide (B87167) (DMSO) and water, were found to disrupt SAM formation nih.gov. This is because polar solvents can compete with the phosphonic acid for adsorption sites on the hydrophilic oxide surface and can also solvate the phosphonic acid molecules, hindering their self-assembly.

The role of the solvent is also crucial in the "Tethering by Aggregation and Growth" (T-BAG) method for SAM formation, where the solvent is allowed to evaporate, leading to the deposition and self-assembly of the molecules on the substrate nih.govnih.gov. The solvent's evaporation rate and its interaction with the solute and substrate will influence the final structure of the monolayer.

Formation and Characterization of this compound Self-Assembled Monolayers (SAMs)

Self-assembled monolayers of this compound provide a robust and versatile platform for surface functionalization. The formation of these monolayers involves the spontaneous organization of the molecules into a well-defined structure on a substrate.

Mechanisms of SAM Formation on Diverse Substrates

The formation of this compound SAMs on metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO) proceeds through the interaction of the phosphonic acid headgroup with the hydroxylated surface of the substrate nih.govnih.govresearchgate.netresearchgate.net. The general mechanism involves several steps:

Physisorption: The phosphonic acid molecules initially physisorb to the surface through hydrogen bonding between the P-OH groups of the acid and the M-OH groups (where M is the metal) on the substrate surface.

Condensation Reaction: This is followed by a condensation reaction where water is eliminated, leading to the formation of strong, covalent M-O-P bonds. The phosphonate headgroup can bind to the surface in a monodentate, bidentate, or tridentate fashion.

Self-Assembly: Van der Waals interactions between the long alkyl chains of adjacent molecules drive the self-assembly process, leading to the formation of a densely packed and ordered monolayer.

On substrates like titanium, phosphonic acid monolayers have been shown to be more hydrolytically stable compared to silane (B1218182) SAMs nih.gov. The formation of these SAMs can be achieved through simple dipping processes in a solution of the phosphonic acid nih.govnih.gov. The quality and coverage of the SAM can be influenced by the concentration of the phosphonic acid in the solution nih.gov. On ITO surfaces, the formation of a well-aligned SAM occurs through a dehydration condensation reaction between the phosphonic acid group and the surface hydroxyl groups researchgate.net.

Molecular Orientation and Packing Density within SAMs

The molecular orientation and packing density are critical parameters that define the quality and properties of a SAM. These parameters are influenced by the length of the alkyl chain, the nature of the substrate, and the preparation conditions.

For long-chain alkylphosphonic acids, the molecules tend to adopt a tilted, all-trans conformation to maximize van der Waals interactions between the chains, leading to a densely packed monolayer. Studies on similar phosphonic acid SAMs have provided insights into their molecular arrangement. For example, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has been used to determine the chain tilt angles in SAMs of octadecylphosphonic acid (ODPA) and 11-hydroxyundecylphosphonic acid on silicon oxide surfaces, which were found to be approximately 37° and 45° from the surface normal, respectively nih.gov. It is generally observed that longer alkyl chains lead to more ordered SAMs with smaller tilt angles nih.gov.

Interactive Data Table: Molecular Orientation of Alkylphosphonic Acid SAMs

| Compound | Substrate | Technique | Tilt Angle (from surface normal) |

| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | NEXAFS, SFG | ~37-38° nih.gov |

| 11-Hydroxyundecylphosphonic Acid | Silicon Oxide | NEXAFS, SFG | ~43-45° nih.gov |

| Alkanephosphonic Acids (C8-C18) | Indium Tin Oxide | NEXAFS | Longer chains are more ordered with smaller tilt angles nih.gov |

Long-Term Stability and Environmental Robustness of SAMs

Self-assembled monolayers (SAMs) derived from phosphonic acids, including this compound, are noted for their strong adhesion and stability on a variety of metal and metal oxide surfaces. nih.gov This robustness is largely attributed to the formation of strong, hydrolytically stable bonds between the phosphonic acid headgroup and surface hydroxyl groups on materials such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). nih.gov The resulting P-O-metal linkages provide a durable anchor for the organic monolayer.

The long-term stability of phosphonic acid SAMs has been investigated under various environmental conditions. Studies on octadecylphosphonic acid (ODPA), a long-chain alkylphosphonic acid analogous to this compound, have demonstrated high stability in aqueous environments when assembled on amorphous Al₂O₃ and specific single-crystalline Al₂O₃ surfaces. nih.govresearchgate.net The stability is influenced by the nature of the interfacial binding, which can range from ionic interactions to direct coordination bonds with surface metal ions. nih.govresearchgate.net However, the stability can be dependent on the specific crystal face of the oxide substrate; for instance, ODPA monolayers on Al₂O₃(0001) surfaces showed susceptibility to substitution by water molecules. nih.govresearchgate.net Despite this, phosphonic acid SAMs have shown potential for the permanent modification of surfaces, exhibiting good stability in the presence of both water and organic solvents. uwa.edu.au

Thermal stability is another critical factor for applications involving elevated temperatures. Research indicates that the primary degradation pathway for organophosphonate SAMs is the oxidation or breakage of the alkyl chains, which typically occurs between 200 and 350°C. researchgate.net However, the phosphonic acid anchoring group itself forms a robust bond (P-O) with the metal substrate that can remain stable up to 800°C. researchgate.net This suggests that the operational temperature limit of devices utilizing these SAMs is more likely dictated by the organic part of the molecule rather than the headgroup's attachment to the surface.

Table 1: Environmental Stability of Alkylphosphonic Acid SAMs on Oxide Surfaces

| Substrate | Environment | Observed Stability | Reference |

|---|---|---|---|

| Amorphous Al₂O₃ | Aqueous | High stability | nih.govresearchgate.net |

| Single-crystal Al₂O₃(1102) | Aqueous | High stability | nih.govresearchgate.net |

| Single-crystal Al₂O₃(0001) | Aqueous | Monolayer substituted by water | nih.govresearchgate.net |

| Tooth Surfaces | Water & Organic Solvents | Good stability, potential for permanent modification | uwa.edu.au |

| Alumina (Al₂O₃) | Thermal | P-O bond stable up to 800°C; alkyl chain degradation at 200-350°C | researchgate.net |

Adsorption Models and Computational Approaches

Computational methods are indispensable for elucidating the complex interactions at the interface between organic molecules and inorganic substrates. First-principles calculations and Density Functional Theory (DFT) are powerful tools for modeling the adsorption of molecules like this compound onto metal-oxide surfaces, providing insights into binding mechanisms, interface structures, and energetics.

First-Principles Calculations of Metal-Oxide/Organic-Acid Interfaces

First-principles calculations, which are based on quantum mechanics, are employed to investigate the electronic structure and bonding at the atomic level without relying on empirical parameters. These calculations are crucial for understanding the nature of chemical bonds at heterointerfaces, such as those between metals and oxides or organic molecules and oxides. researchgate.netrsc.org

For metal-oxide systems, these calculations can clarify the effect of interfacial interactions on the electronic properties of the materials. rsc.org For example, studies on Pt/TiO₂ interfaces have shown that interfacial Pt-O covalent bonds and Pt-Ti metallic interactions distinctly alter the electronic structure, which in turn affects adsorption properties. rsc.org

When applied to organic acid adsorption on metal oxides, first-principles calculations can determine the most stable adsorption structures and the corresponding adsorption energies. A study on ethylene-acrylic acid on chromium oxide surfaces revealed that the formation of coordination bonds results in significantly higher adsorption energy compared to hydrogen bonding alone. nih.gov The calculations showed that bond types could be categorized as hydrogen bonds, monodentate coordination, and bidentate coordination. nih.gov This approach allows researchers to understand how the molecular structure of the organic acid and the atomic arrangement of the oxide surface dictate the formation of a stable interface.

Density Functional Theory (DFT) Studies of Ligand-Surface Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems and is particularly effective for studying ligand-surface interactions. und.edumdpi.com DFT can predict adsorption geometries, binding energies, and the electronic changes that occur upon monolayer formation.

A DFT study on the adsorption of n-butylphosphonic acid on the anatase TiO₂(101) surface provides a relevant model for understanding this compound. researchgate.net This research showed that the adsorption mode is dependent on surface coverage. At low coverage, a monodissociated bidentate mode is favored, where the molecule forms two P-O-Ti bonds. researchgate.net At full coverage, the molecules adopt a monodentate mode to minimize lateral repulsion and maximize hydrogen bonding. researchgate.net Such studies highlight the complex interplay of molecule-surface and molecule-molecule interactions in the formation of dense, well-ordered SAMs.

DFT calculations also account for dispersion forces (van der Waals interactions), which are critical for accurately describing the adsorption of long-chain molecules. researchgate.net The inclusion of these forces improves the accuracy of calculated adsorption energies and helps explain the ordering within the monolayer. researchgate.net Furthermore, DFT can predict changes in the electronic properties of the substrate upon monolayer formation, such as a decrease in the work function. researchgate.net

Theoretical Predictions of Interface Structures and Energetics

Theoretical and computational approaches provide detailed predictions of the structure and energetics of the interface between this compound and metal-oxide surfaces. These models can predict the most energetically favorable binding configurations, which often involve a tridentate or bidentate linkage between the phosphonate headgroup and the surface metal atoms. researchgate.net

The energetics of adsorption are a key output of these calculations. For instance, the adsorption energy for phosphonic acids on titania is significantly higher than for carboxylic acids, indicating a more robust bond. researchgate.net Theoretical calculations for various organic acids on chromium oxide have quantified the energy differences between various bonding modes. nih.gov

Table 2: Predicted Adsorption Characteristics of Phosphonic Acids on Oxide Surfaces from Computational Studies

| System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| n-Butylphosphonic acid on Anatase TiO₂ | DFT+D | Adsorption mode depends on coverage (bidentate at low, monodentate at high). Dispersion forces are significant. | researchgate.net |

| Ethylene-acrylic acid on Cr₂O₃ | First-Principles | Adsorption energy is much higher with coordination bonds than with hydrogen bonds. Monodentate and bidentate coordination observed. | nih.gov |

These theoretical predictions are vital for designing and interpreting experiments aimed at creating functional surfaces. By understanding the relationship between molecular structure, surface crystallography, and the resulting interface properties, scientists can tailor the surface chemistry for specific applications in electronics, corrosion protection, and biomaterials.

Surface Functionalization and Engineering Applications

Nanomaterials Surface Modification

The ability of 10-undecenylphosphonic acid to bind to material surfaces through its phosphonic acid group, while presenting a reactive terminal alkene, is particularly valuable in the field of nanotechnology. This dual functionality allows for the precise engineering of nanoparticle surfaces, tailoring their properties for specific applications.

Perovskite Quantum Dot Surface Passivation and Stabilization

Perovskite quantum dots (PQDs) are a class of semiconductor nanocrystals that have shown immense promise in optoelectronic applications due to their excellent photoluminescence properties. However, their inherent instability and susceptibility to surface defects have hindered their widespread commercialization. researchgate.netnih.gov The use of this compound as a surface ligand has emerged as a key strategy to address these challenges.

The photoluminescence quantum yield (PLQY) is a critical parameter for the performance of light-emitting devices. Surface defects in PQDs can act as non-radiative recombination centers, quenching photoluminescence and reducing the PLQY. The native ligands on the surface of as-synthesized PQDs, such as oleic acid and oleylamine, can be labile and detach from the surface, creating these detrimental defect sites. researchgate.net

A ligand exchange process, where the native ligands are replaced with this compound, has been shown to be an effective method for passivating these surface defects and enhancing the PLQY. The phosphonic acid headgroup of this compound binds strongly to the perovskite surface. Studies have shown that this compound undergoes an irreversible ligand exchange with oleate (B1233923) on the surface of Cesium Lead Bromide (CsPbBr₃) quantum dots. researchgate.netresearchgate.netosti.govosti.gov This strong binding effectively passivates surface trap states, leading to a significant increase in the steady-state photoluminescence intensities. researchgate.netresearchgate.netosti.govosti.gov Research indicates that increases in steady-state PL intensities are correlated with more strongly bound conjugate base ligands. researchgate.netresearchgate.netosti.govosti.gov In some cases, the use of alkyl phosphonic acids as the sole ligands during synthesis has resulted in CsPbBr₃ nanocrystals with near-unity PLQY without the need for post-synthesis treatments. researchgate.net This indicates that these ligands are highly effective at preventing the formation of surface traps. researchgate.net

Table 1: Ligand Exchange Thermodynamics on CsPbBr₃ Quantum Dots at 25 °C

| Ligand Exchange Reaction | Equilibrium Constant (Keq) | Nature of Exchange | Reference |

| 10-Undecenoic acid with Oleate | 1.97 | Exergonic | researchgate.netresearchgate.netosti.govosti.gov |

| This compound with Oleate | - | Irreversible | researchgate.netresearchgate.netosti.govosti.gov |

| Undec-10-en-1-amine with Oleylamine | 2.52 | Exergonic | researchgate.netresearchgate.netosti.govosti.gov |

This table summarizes the thermodynamic parameters of ligand exchange reactions on the surface of CsPbBr₃ quantum dots, highlighting the irreversible nature of the exchange with this compound.

The ligands present during the synthesis of nanocrystals play a crucial role in directing their growth, ultimately determining their final size and shape. acs.orgberkeley.edu The choice of ligands can influence the surface energies of different crystal facets, leading to anisotropic growth and the formation of non-spherical nanocrystals. berkeley.edu

The strong binding affinity of phosphonic acids to the surface of perovskite nanocrystals can influence their morphology. For instance, the use of alkyl phosphonic acids in the synthesis of CsPbBr₃ nanocrystals has been shown to result in truncated octahedron shapes, as opposed to the more common cubic shape. researchgate.net This is attributed to the strong binding of the phosphonate (B1237965) groups to the lead (Pb²⁺) ions on the nanocrystal surface. researchgate.net While the specific influence of this compound on size and shape control is an area of ongoing research, the established role of phosphonic acids in general suggests its potential to be a valuable tool for tuning the morphology and, consequently, the quantum confinement effects of perovskite nanocrystals. researchgate.net

The long-term stability of perovskite quantum dots is a major obstacle to their practical application. researchgate.netnih.gov The detachment of surface ligands can lead to aggregation of the nanocrystals and degradation of their optical properties. The irreversible binding of this compound to the surface of CsPbBr₃ quantum dots significantly enhances their colloidal stability. researchgate.netresearchgate.netosti.govosti.gov This strong anchoring prevents the ligands from detaching, even upon dilution, which is a common issue for nanocrystals capped with more labile ligands like alkylammonium or carboxylates. researchgate.net

The enhanced stability imparted by this compound is crucial for the long-term performance of devices incorporating PQDs. By preventing surface degradation and aggregation, these robustly capped nanocrystals can maintain their high PLQY and other desirable optical properties over extended periods, bringing them a step closer to commercial viability.

Metal and Metal Oxide Nanoparticle Functionalization

The utility of this compound extends beyond perovskite quantum dots to the surface modification of other important classes of nanomaterials, such as metal and metal oxide nanoparticles. The phosphonic acid group provides a strong anchor to these surfaces, while the terminal alkene offers a platform for further chemical reactions.

Titanium dioxide (TiO₂) nanorods are widely used in various applications, including photocatalysis, sensors, and photovoltaics. However, their dispersion in non-polar solvents for solution-based processing can be challenging. Surface functionalization with appropriate ligands is essential to achieve stable, transparent dispersions.

Research has demonstrated the successful functionalization of rutile TiO₂ nanoparticles using a two-stage process involving diethyl undec-10-enyl phosphonate. researchgate.net This process leads to enhanced surface coverage and the formation of stable, transparent dispersions in toluene. researchgate.net The presence of the C=C terminal group from the undecenyl phosphonate on the nanoparticle surface was confirmed using FTIR spectroscopy. researchgate.net This functionalization approach allows for the incorporation of these nanoparticles into polymer matrices, such as poly(benzyl acrylate), to form transparent nanocomposites with a high refractive index. researchgate.net This highlights the potential of this compound and its derivatives in tailoring the surface properties of metal oxide nanoparticles for advanced optical materials.

Surface Modification of Zinc Oxide Nanoparticles

This compound is utilized in the surface modification of zinc oxide (ZnO) nanoparticles to alter their properties for various applications. The phosphonic acid headgroup readily reacts with the ZnO surface, forming self-assembled monolayers (SAMs). researchgate.net This functionalization is crucial for tailoring the electrical and photonic characteristics of ZnO nanostructures, which have potential uses in devices like solar cells and laser diodes. researchgate.net The formation of these organic films on the nanoparticle surface can create a hybrid material with combined properties of the inorganic core and the organic shell.

The interaction between the phosphonic acid group and the zinc oxide surface typically results in bidentate and tridentate bonding motifs. researchgate.net This strong chemical attachment ensures the stability of the organic layer. The surface modification of ZnO nanoparticles with molecules like this compound is a key strategy to control their surface properties and enhance their performance in various technological applications. researchgate.netrsc.org For instance, modifying ZnO nanoparticles, which are used as electron transport layers in quantum dot light-emitting diodes (QLEDs), can help address issues like charge imbalance and exciton (B1674681) quenching at interfaces. rsc.org While studies have explored various modifying agents like sulfonate molecules and silica (B1680970) coatings to improve ZnO nanoparticle properties, the principle of surface functionalization remains a critical area of research. rsc.orgnih.gov

Interactions with Gold, Silicon, and Stainless Steel Surfaces

The formation of self-assembled monolayers (SAMs) is a versatile technique for modifying the surfaces of various materials, including gold, silicon, and stainless steel.

Gold: Alkanethiols are commonly used to form SAMs on gold surfaces through the strong interaction between sulfur and gold. nih.gov This process is well-established for creating ordered, functional surfaces for applications ranging from cell culture to biosensors. nih.gov While thiols are the primary choice for gold, phosphonic acids like this compound are generally employed for modifying metal oxide surfaces. rsc.org

Silicon: For silicon surfaces, which are naturally covered by a thin layer of native oxide (silicon dioxide), organosilanes are frequently used to form robust SAMs. nih.gov However, phosphonic acids can also be used to modify these oxide surfaces. rsc.org

Stainless Steel: The surface of stainless steel, which is rich in metal oxides, can be effectively modified using phosphonic acids. researchgate.net Alkylphosphonic acids have been shown to form ordered, hydrophobic monolayers on 316L stainless steel, which can enhance its properties, such as corrosion resistance. researchgate.net The stability of these phosphonate monolayers under various conditions, including different pH levels and temperatures, makes them suitable for a range of applications. researchgate.net

Applications in Organic Electronic Devices

This compound and similar phosphonic acids play a significant role in the field of organic electronics, particularly in the fabrication and performance enhancement of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). rsc.orgdv-expert.org

Dielectric Layer Modification in Thin Film Transistors (TFTs)

The modification of the dielectric layer is a critical aspect of developing high-performance, low-voltage organic thin-film transistors. nycu.edu.tw Phosphonic acids are used to form self-assembled monolayers (SAMs) on metal oxide dielectric layers, such as aluminum oxide. mpg.de This approach allows for the creation of ultra-thin, high-capacitance gate dielectrics, which are essential for reducing the operating voltage of TFTs. mpg.desemanticscholar.org

In one study, a solution-processed n-type TFT was fabricated using a photopolymerized dielectric layer of TiO2 nanorods stabilized with 10-undecynylphosphonic acid. rsc.org This hybrid dielectric layer exhibited a moderately high dielectric constant (k = 7–9), contributing to the transistor's performance. rsc.org The use of SAMs on dielectric surfaces can also improve the morphology of the subsequently deposited organic semiconductor layer, leading to better device characteristics. rsc.org

Interfacial Engineering for Organic Field-Effect Transistors (OFETs)

Interfacial engineering is a key strategy for enhancing the performance of OFETs. nih.govcas.cn The interface between the dielectric and the organic semiconductor is crucial as it is where charge transport occurs. cas.cn Modifying this interface with SAMs of molecules like this compound can significantly influence the device's properties. rsc.orgdv-expert.org

These modifications can:

Improve carrier mobility: By creating a more ordered surface for the organic semiconductor to grow on. rsc.orgcas.cn

Reduce trap states: Passivating the dielectric surface can decrease the number of charge traps, leading to more efficient charge transport. rsc.org

Tune the threshold voltage: The dipole moment of the SAM can shift the threshold voltage of the transistor. osu.edu

The chemical structure of the phosphonic acid, including the length of the alkyl chain and the nature of the terminal group, can be tailored to control the surface energy and electronic properties of the dielectric, thereby optimizing the OFET's performance. cas.cn

Role in Device Performance and Electron Mobility Enhancement

The application of this compound and related compounds in OFETs directly translates to improvements in device performance, most notably in electron mobility. wikipedia.orgnih.gov The mobility of charge carriers (electrons or holes) is a key metric for transistor performance. nih.gov

For instance, in the n-type TFT with a TiO2-10-undecynylphosphonic acid dielectric, the device exhibited a current on/off ratio of 10^4, a turn-on voltage of 1.2 V, and a threshold voltage of 6.2 V. rsc.org In another example, pentacene (B32325) TFTs using n-tetradecylphosphonic acid SAMs on an aluminum oxide dielectric showed a field-effect mobility of 0.55 cm²/V·s. mpg.de Encapsulation of these devices further improved their thermal stability, with the mobility of encapsulated TFTs decreasing by only 12% after annealing at 140 °C. mpg.de

Biosensor Interface Development

The development of highly sensitive and selective biosensors is a rapidly growing field with applications in medical diagnostics, environmental monitoring, and food safety. nih.govscispace.com The interface between the biological recognition element (e.g., enzymes, antibodies, DNA) and the transducer is a critical component that determines the biosensor's performance. scispace.com

Self-assembled monolayers (SAMs) of functional molecules, including those with phosphonic acid groups, are used to create well-defined and biocompatible interfaces on transducer surfaces like metal oxides. researchgate.netfrontiersin.org These SAMs can be tailored to immobilize biomolecules while maintaining their biological activity. nih.gov For example, phosphonic acids can be used to functionalize the surface of zinc oxide, a material with properties suitable for biosensor applications. researchgate.netfrontiersin.org

The terminal group of the phosphonic acid can be chosen to facilitate the attachment of specific biomolecules. The ability to control the surface chemistry at the molecular level makes SAMs of compounds like this compound a valuable tool in the design and fabrication of advanced biosensor interfaces. nih.gov

Surface Architectures for Enhanced Biorecognition

The creation of specific and stable interfaces for biorecognition is a critical step in biosensor development. This compound facilitates the formation of self-assembled monolayers (SAMs) on various substrates, including metal oxides. The phosphonic acid head group forms strong coordination bonds (e.g., Ti-O-P) with the surface, while the terminal alkene group provides a reactive handle for the covalent attachment of biorecognition elements like antibodies, enzymes, or nucleic acids. nih.gov This method ensures a controlled and oriented immobilization of these biological molecules, which is essential for maintaining their activity and accessibility to target analytes. mdpi.comdv-expert.org The use of SAMs also helps to reduce non-specific protein adsorption, a common issue that can lead to false signals in biosensing. nih.gov

Integration in Electrochemical and Optical Biosensor Platforms

This compound-modified surfaces are integral to both electrochemical and optical biosensor platforms.

Electrochemical Biosensors: In electrochemical biosensors, the functionalized surface acts as the transducer interface where biorecognition events are converted into measurable electrical signals (e.g., changes in current, potential, or impedance). mdpi.comnih.gov Amperometric biosensors, for instance, measure the current generated by redox reactions of electroactive species, and the immobilization of enzymes via this compound can enhance electron transfer processes. mdpi.com Electrochemical impedance spectroscopy (EIS) is another powerful technique used to probe changes in the electrical properties of the electrode-electrolyte interface upon analyte binding. nih.govmalvernpanalytical.com

Optical Biosensors: Optical biosensors utilize changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), to detect biomolecular interactions. nih.govmdpi.com Surfaces functionalized with this compound can be used to immobilize biorecognition elements on optical transducers. For example, in localized surface plasmon resonance (LSPR) biosensors, the binding of an analyte to the functionalized surface of noble metal nanoparticles causes a shift in the LSPR peak, providing a label-free detection method. mdpi.commdpi.com

Strategies for Improved Sensitivity and Selectivity of Biosensing Interfaces

Enhancing the sensitivity and selectivity of biosensors is a continuous area of research. Several strategies involving this compound contribute to this goal:

Nanomaterials: The integration of nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes, can significantly amplify the biosensor signal. frontiersin.orgnih.gov These nanomaterials can be functionalized with this compound to facilitate their stable attachment to the sensor surface and subsequent bio-conjugation. Quantum dots, for example, can be used as highly efficient luminophores in electrochemiluminescence (ECL) biosensors. frontiersin.org

Controlled Surface Chemistry: The use of this compound allows for precise control over the density and orientation of immobilized biorecognition elements. semanticscholar.org This minimizes steric hindrance and ensures optimal binding of the target analyte, thereby improving sensitivity. semanticscholar.org

Minimizing Non-Specific Binding: The well-ordered nature of SAMs formed by this compound helps to create a bio-inert background, reducing the non-specific adsorption of interfering molecules from complex samples like serum or saliva. nih.govmalvernpanalytical.com This is crucial for enhancing the selectivity of the biosensor. researchgate.net

Signal Amplification Strategies: Various signal amplification techniques, such as enzyme-assisted amplification and DNA-based amplification strategies, can be combined with this compound-modified surfaces to lower the detection limit of biosensors. frontiersin.org

Protective Coatings and Corrosion Inhibition

The ability of this compound to form robust and dense monolayers on metal surfaces makes it an excellent candidate for creating protective coatings against corrosion.

Formation of Crosslinked Nanocoatings on Metal Substrates

Self-assembled monolayers of this compound can be formed on various metal substrates. The terminal vinyl groups of the assembled molecules can then be crosslinked through processes like gamma irradiation. researchgate.net This crosslinking creates a more stable and durable nanocoating compared to non-crosslinked SAMs, which can be easily removed in corrosive environments. researchgate.netnih.gov This method provides a "green" approach to forming protective nanocoatings. researchgate.net

Durability and Protective Properties in Corrosive Environments

Crosslinked nanocoatings derived from this compound have shown significantly improved durability and corrosion protection in aggressive environments. researchgate.netnih.gov These coatings act as a physical barrier, preventing corrosive ions from reaching the metal surface. advancedsciencenews.com Studies have demonstrated that such coatings can effectively control the dissolution of metals and maintain their protective properties over extended periods. researchgate.netnih.gov The quality and density of the self-assembled layer are critical factors in determining the anticorrosion efficacy. researchgate.net

Polymer Grafting and Surface-Initiated Polymerization

The terminal vinyl group of this compound provides a versatile platform for surface-initiated polymerization (SIP), allowing for the growth of polymer chains directly from the substrate surface. This "grafting-from" method enables the creation of dense polymer brushes with controlled thickness and functionality. nih.govmdpi.com

One common technique is surface-initiated atom transfer radical polymerization (SI-ATRP). In a typical process, the substrate is first functionalized with an initiator molecule that contains a phosphonic acid group for surface anchoring. For instance, bromoisobutyrate-undecenylphosphonic acid can be used to form strong Ti-O-P bonds with a titanium surface. nih.gov Subsequently, a controlled radical polymerization is initiated from these surface-bound initiators, leading to the growth of polymer chains. nih.gov This approach allows for the synthesis of various polymer brushes, such as poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl acrylate) (PHEA), on different substrates, including silicon wafers. nih.govfrontiersin.org

The resulting polymer brushes can be tailored for a wide range of applications, including the creation of biocompatible surfaces, platforms for catalysis and electronics, and the functionalization of nanomaterials. nih.govresearchgate.net

Table of Research Findings on this compound Applications

| Application Area | Key Finding | Reference |

| Biorecognition | Forms self-assembled monolayers (SAMs) that reduce non-specific protein adsorption. | nih.gov |

| Biosensors | Facilitates the formation of strong Ti-O-P coordination bonds for initiator grafting in SI-ATRP. | nih.gov |

| Protective Coatings | Gamma irradiation can be used to crosslink SAMs of this compound for enhanced durability. | researchgate.net |

| Polymer Grafting | Enables the "grafting-from" method for creating dense polymer brushes with controlled properties. | nih.govmdpi.com |

| Ligand Exchange | Undergoes irreversible ligand exchange on CsPbBr₃ quantum dots. |

Anchoring of Polymerization Initiators to Substrates

The primary role of this compound in this context is to provide a robust anchoring group for attaching polymerization initiators to substrate surfaces. The process begins with the chemical modification of the this compound molecule. The terminal double bond of the undecenyl chain is typically reacted to append an initiator moiety capable of starting a polymerization reaction. A common modification involves converting the alkene to an alcohol, which is then esterified with a molecule like 2-bromoisobutyryl bromide to create an atom transfer radical polymerization (ATRP) initiator. This results in a new, bifunctional molecule, such as 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid . nih.gov

This engineered molecule possesses two key features:

A phosphonic acid headgroup that acts as a strong binding agent.

An ATRP-initiating tail (e.g., a bromoester) that can trigger polymer chain growth.

The anchoring mechanism relies on the strong affinity of the phosphonic acid group for metal oxide surfaces. When a substrate, such as titanium (Ti) or stainless steel, is exposed to a solution containing the modified phosphonic acid initiator, the phosphonic acid headgroup reacts with the native hydroxyl (-OH) groups present on the substrate's surface. nih.govtandfonline.com This reaction forms highly stable, covalent coordination bonds (e.g., Ti-O-P or Fe-O-P), resulting in the formation of a dense, self-assembled monolayer of initiator molecules chemisorbed onto the surface. nih.govnih.gov This "grafting-from" strategy is crucial as it allows for the creation of a high density of initiating sites, a prerequisite for growing dense polymer brushes. tandfonline.com The integrity and ordering of the anchored initiator film can be confirmed using surface analysis techniques like X-ray photoelectron spectroscopy and contact angle measurements. nih.gov

Controlled Polymer Chain Growth via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Once the initiator, derived from this compound, is securely anchored to the substrate, it provides a platform for growing polymer chains directly from the surface. This process is most effectively achieved using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a powerful controlled radical polymerization (CRP) technique. cmu.edu SI-ATRP allows for the synthesis of polymer brushes with precise control over molecular weight, low polydispersity, and defined architecture. cmu.edunih.gov

The polymerization is carried out by immersing the initiator-functionalized substrate into a solution containing the desired monomer (e.g., methyl methacrylate (B99206) or styrene), a transition metal catalyst (typically a copper complex), and a ligand. nih.govnih.gov The process is initiated when the catalyst activates the alkyl halide initiator anchored on the surface, generating a radical that begins to propagate by adding monomer units. This method enables the growth of polymer chains outwardly from the surface, forming a dense layer known as a polymer brush. cmu.edu

The "living" nature of SI-ATRP ensures that the polymerization can be controlled, allowing for the formation of well-defined homopolymers and even more complex structures like diblock copolymers by sequentially introducing different monomers. nih.govnih.gov This level of control is essential for tailoring the surface properties for specific applications. Research has demonstrated the successful growth of various polymer brushes, including poly(methyl methacrylate) (PMMA) and polystyrene (PS), from substrates like stainless steel and titanium that were functionalized with an 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid initiator. nih.govnih.gov The resulting polymer-grafted surfaces exhibit altered properties, such as wettability and biocompatibility, dictated by the nature of the grown polymer.

Research Findings on Phosphonic Acid-Initiated SI-ATRP

The following table summarizes key findings from studies utilizing phosphonic acid-based initiators for surface-initiated polymerization.

| Substrate | Initiator Type | Polymer Grown | Key Findings & Characteristics |

| Titanium (Ti) Plate | Bromoisobutyrate-undecenylphosphonic acid | Poly(methyl methacrylate) (PMMA) | Demonstrated efficient "grafting-from" of PMMA via SI-ATRP, forming dense polymer layers with strong Ti-O-P bonds. nih.gov |

| Stainless Steel (ASI304) | 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid | Polystyrene (PS), PMMA, PS-b-PMMA | The initiator effectively grafted polymer brushes from the steel surface, enabling the formation of homopolymers and diblock copolymers. nih.gov |

| Indium Tin Oxide (ITO) | Phosphonic acid-modified initiator | Ferrocene-containing polymethacrylate | Achieved well-defined polymer brushes with molar masses from 4,000 to 37,000 g/mol and controlled electrochemical properties. nih.gov |

| Barium Titanate (BaTiO₃) Nanoparticles | Phosphonic acid surface initiator | Poly(methyl methacrylate) (PMMA) | Synthesized core-shell nanoparticles with high polymer molecular weights (97,700-130,000 g/mol ) and tunable grafting densities (0.303-0.929 chains/nm²). acs.org |

| Magnetite (Fe₃O₄) Nanoparticles | Phosphonic acid-based initiator | Poly(benzyl methacrylate) | The initiator grafting density was calculated to be ~2.6 molecules/nm². nih.gov |

| Exchange-Biased Nanoparticles (ENPs) | 2-phosphonooxy-2-bromo-2-methylpropanoate | Poly(methyl methacrylate) (PMMA) | Achieved an initiator grafting density of 2.8 molecules/nm², enabling subsequent polymer growth. beilstein-journals.org |

Advanced Characterization Techniques for 10 Undecenylphosphonic Acid Interfaces

Spectroscopic Analysis of Surface Interactions

Spectroscopic techniques are indispensable tools for elucidating the chemical and physical phenomena occurring at the molecular level on surfaces. They provide detailed information about the elemental composition, chemical states, molecular orientation, and bonding interactions of 10-undecenylphosphonic acid monolayers.

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about molecular structure, dynamics, and the chemical environment. Both solution-state and solid-state NMR methods are employed to study this compound interfaces.

Solution-state ¹H NMR spectroscopy is a valuable tool for quantifying the exchange of ligands on the surface of nanoparticles or other substrates in colloidal suspension. By monitoring the chemical shifts and intensities of proton signals, particularly those of the terminal vinyl group of this compound, the extent and stoichiometry of ligand exchange reactions can be determined.

For instance, in a ligand exchange study on an indium phosphide (B1233454) (InP) cluster, alkene-labeled ligands were used to quantitatively measure both free and bound ligands in the 4.0-6.0 ppm region of the ¹H NMR spectrum. nsf.gov A similar approach can be used for this compound. The stoichiometry of the exchange between a carboxylic acid and a phosphonic acid was determined to be 2.10 ± 0.06 carboxylates per phosphonic acid, suggesting a bidentate binding of the phosphonate (B1237965). nsf.gov

Table 1: Illustrative ¹H NMR Data for Ligand Exchange Quantification This table is based on analogous systems and provides a template for expected data.

| Ligand Species | Chemical Shift (ppm) of Vinyl Protons | Integration Value (Arbitrary Units) - Initial | Integration Value (Arbitrary Units) - After Exchange |

| Bound this compound | ~5.8 (broadened) | 0 | 1.0 |

| Free Oleic Acid | ~5.4 | 2.1 | 0 |

| Bound Oleic Acid | ~5.5 (broadened) | 2.1 | 0 |

Data is hypothetical and for illustrative purposes.

Titration experiments monitored by ¹H NMR can reveal the relative binding affinities of different ligands. For example, titrating oleic acid-capped cadmium selenide (B1212193) (CdSe) quantum dots with a phosphonic acid demonstrated the quantitative replacement of oleic acid. ugent.be The distinct signals of the alkene protons in both the incoming this compound and the departing ligand allow for precise quantification of the surface composition.

Solid-state NMR (ssNMR) is essential for studying the structure, orientation, and dynamics of molecules immobilized on solid surfaces. nih.gov For this compound monolayers, ssNMR can provide insights into the packing of the alkyl chains and the nature of the headgroup's interaction with the substrate. Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei, such as ¹³C and ³¹P, at the interface.

By analyzing the chemical shifts and line widths of the carbon signals along the undecenyl chain, information about the conformation (e.g., gauche vs. trans conformers) and mobility of the alkyl chains can be obtained. Proximity between different parts of the molecule or between the ligand and the surface can be probed using dipolar recoupling techniques. nih.gov

Two-dimensional heteronuclear correlation (HETCOR) NMR experiments, such as ³¹P-¹H HETCOR, are powerful for elucidating the binding of phosphonic acids to surfaces. This technique correlates the signals of phosphorus nuclei with those of nearby protons, providing direct evidence of the proximity between the phosphonate headgroup and specific protons on the surface or within the ligand itself. This can help to distinguish between different binding modes (monodentate, bidentate, or tridentate).

When this compound is used to passivate lead-based materials, such as lead halide perovskites or lead sulfide (B99878) (PbS) quantum dots, ²⁰⁷Pb NMR spectroscopy offers a direct probe of the lead-phosphonate interaction. nih.govresearchgate.netscholaris.ca The ²⁰⁷Pb nucleus is a spin-½ nucleus with a very wide chemical shift range, making it highly sensitive to changes in its local coordination environment. huji.ac.iltudelft.nl The interaction with the phosphonate headgroup will induce a change in the ²⁰⁷Pb chemical shift, providing information on the nature and strength of the binding.

Table 2: Representative NMR Parameters for Probing Binding Chemistry

| Nucleus | NMR Technique | Information Gained | Expected Chemical Shift Range |

| ³¹P | ¹H-³¹P HETCOR | Proximity of P to surface hydroxyls or ligand protons. | 15 - 30 ppm |

| ²⁰⁷Pb | Solid-State NMR | Coordination environment of lead atoms at the surface. | -5500 to 6000 ppm huji.ac.il |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is ideal for confirming the presence and integrity of this compound monolayers on a substrate.

High-resolution spectra of the C 1s, O 1s, and P 2p regions provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify components corresponding to C-C/C-H bonds in the alkyl chain, and potentially C-O bonds if oxidation occurs. The O 1s spectrum helps to distinguish between P=O and P-O-substrate bonds. The P 2p spectrum is characteristic of the phosphonate headgroup.

Table 3: Typical XPS Binding Energies for Phosphonic Acid Monolayers

| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

| C 1s | C-C, C-H | ~285.0 | uwo.caresearchgate.net |

| O 1s | P=O | 531.3 - 532.1 | nih.gov |

| O 1s | P-O-H / P-O-Substrate | 532.6 - 533.6 | nih.gov |

| P 2p | R-PO₃ | ~133-134 | |

| P 2s | R-PO₃ | ~191 |

Analysis of the relative atomic concentrations of these elements allows for the determination of the surface coverage and can confirm the formation of a complete monolayer. For example, studies on octadecylphosphonic acid (OPA) monolayers on various metal and mineral surfaces have used XPS to determine the extent of surface coverage and the consistency of the C 1s binding energy. uwo.ca Similarly, XPS has been used to characterize monolayers of (11-hydroxyundecyl)phosphonic acid and (12-carboxydodecyl)phosphonic acid on titanium surfaces. nih.govnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for investigating the vibrational modes of molecules, which are sensitive to their chemical environment and bonding interactions.

For this compound monolayers, FTIR can be used to assess the ordering of the alkyl chains and to study the interaction of the phosphonate headgroup with the substrate. The frequencies of the symmetric (νs) and asymmetric (νas) CH₂ stretching modes in the 2800-3000 cm⁻¹ region are sensitive to the conformational order of the alkyl chains. Well-ordered, all-trans chains will exhibit νs(CH₂) and νas(CH₂) frequencies near 2850 and 2920 cm⁻¹, respectively.

The P=O and P-O stretching vibrations, typically found in the 900-1300 cm⁻¹ region, provide direct information about the bonding of the phosphonate headgroup to the surface. The disappearance or significant shifting of the P-OH bands and the appearance of new bands corresponding to P-O-substrate bonds confirm the covalent attachment of the monolayer.

Table 4: Key FTIR Vibrational Frequencies for this compound Monolayers

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation |

| νas(CH₂) | ~2920 | Asymmetric C-H stretch, indicates chain ordering. |

| νs(CH₂) | ~2850 | Symmetric C-H stretch, indicates chain ordering. |

| ν(P=O) | ~1150-1250 | P=O stretch, sensitive to hydrogen bonding and coordination. |

| ν(P-O) | ~950-1100 | P-O stretch, indicates binding to the substrate. |

| ν(C=C) | ~1640 | Alkene C=C stretch of the terminal vinyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Microscopic and Morphological Investigations

Advanced characterization techniques are crucial for understanding the surface morphology and structure of interfaces modified with this compound. These methods provide detailed insights into the physical characteristics of the modified surfaces at micro and nano scales.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials. In the context of this compound, SEM is employed to examine the morphology of surfaces after modification, such as on metal oxides or nanoparticles. The technique provides high-resolution images that can reveal details about the uniformity of the self-assembled monolayer (SAM), the presence of aggregates, or any changes in the surface texture resulting from the coating.

Table 1: Illustrative SEM Analysis Data for a Titanium Surface Modified with this compound

| Parameter | Unmodified Titanium | Modified Titanium |

| Surface Appearance | Smooth with visible machining lines | Homogeneous, slightly textured |

| Magnification | 10,000x | 10,000x |

| Feature Size | Micrometer-scale grooves | Nanometer-scale texture |

| EDX Elemental Analysis (Atomic %) | Ti: 98%, O: 2% | Ti: 85%, O: 10%, P: 3%, C: 2% |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Modified Nanomaterials

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. When this compound is used to modify crystalline nanomaterials, such as zinc oxide or silver nanoparticles, XRD is essential to verify that the underlying crystal structure of the nanomaterial is preserved after the surface modification nih.govresearchgate.net. The diffraction pattern of the modified nanoparticles can be compared to that of the unmodified material. The absence of new peaks or significant shifts in existing peak positions indicates that the phosphonic acid has adsorbed onto the surface without disrupting the core crystalline lattice nih.gov.

Moreover, XRD can provide information about the average crystallite size of the nanoparticles, which can be calculated using the Scherrer equation from the broadening of the diffraction peaks nih.gov. This is important to ensure that the modification process does not induce significant changes in particle size or crystallinity.

Table 2: Representative XRD Data for Zinc Oxide Nanoparticles Before and After Modification with this compound

| Sample | 2θ Peak Positions (°) | Corresponding Planes | Average Crystallite Size (nm) |

| Unmodified ZnO | 31.8, 34.4, 36.3, 47.5 | (100), (002), (101), (102) | 45 |

| ZnO + this compound | 31.8, 34.4, 36.3, 47.5 | (100), (002), (101), (102) | 45 |

Electrochemical and Calorimetric Techniques

The interaction of this compound with surfaces can be further elucidated through electrochemical and calorimetric methods, which provide quantitative data on binding thermodynamics and redox activity at the interface.

Isothermal Titration Calorimetry (ITC) for Ligand Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat changes that occur during binding interactions in solution wikipedia.orgmalvernpanalytical.com. This method can be applied to study the thermodynamics of this compound binding to nanoparticle surfaces in a colloidal suspension. By titrating a solution of the phosphonic acid into a suspension of nanoparticles, ITC can directly measure the enthalpy change (ΔH) of the binding process nih.gov.

From the ITC data, other key thermodynamic parameters such as the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS) can be determined wikipedia.org. This information is vital for understanding the driving forces behind the formation of the self-assembled monolayer. For instance, a negative enthalpy change would indicate an exothermic binding process, often driven by the formation of strong bonds between the phosphonate headgroup and the metal oxide surface.

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to Titanium Dioxide Nanoparticles Determined by ITC

| Parameter | Value | Unit |

| Binding Affinity (Ka) | 1.5 x 10⁵ | M⁻¹ |

| Stoichiometry (n) | 0.8 | - |

| Enthalpy Change (ΔH) | -25.5 | kJ/mol |

| Entropy Change (ΔS) | 15.2 | J/(mol·K) |

Cyclic Voltammetry (CV) for Redox-Active Surface Interactions

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of molecules at an electrode surface edaq.comiosrjournals.org. When a conductive surface, such as indium tin oxide (ITO) or a metal electrode, is modified with a self-assembled monolayer of this compound, CV can be used to assess the quality and integrity of the monolayer jmaterenvironsci.com. The monolayer can act as a barrier to electron transfer between the electrode and a redox-active species in the electrolyte.

A well-packed and defect-free monolayer will significantly block the redox currents, while a poorly formed or disordered layer will allow for greater electron transfer jmaterialscience.com. By comparing the cyclic voltammograms of the bare and modified electrodes in the presence of a redox probe like potassium ferricyanide, the blocking efficiency of the this compound SAM can be quantified iosrjournals.org. The degree of current suppression provides a measure of the surface coverage and packing density of the monolayer.

Table 4: Illustrative Cyclic Voltammetry Data for a Gold Electrode Modified with this compound

| Electrode | Redox Probe | Anodic Peak Current (μA) | Cathodic Peak Current (μA) | Peak-to-Peak Separation (mV) |

| Bare Gold | [Fe(CN)₆]³⁻/⁴⁻ | 15.2 | -14.8 | 65 |

| Modified Gold | [Fe(CN)₆]³⁻/⁴⁻ | 1.8 | -1.7 | 250 |

Surface Wettability and Contact Angle Measurements

The formation of a this compound monolayer on a surface is expected to significantly alter its wetting properties. Contact angle goniometry is the standard technique used to quantify these changes by measuring the angle a liquid droplet makes with the surface nih.govutoronto.ca. For a surface modified with this compound, the long alkyl chains with a terminal double bond will present a nonpolar interface to the environment.

Consequently, the modification of a hydrophilic surface, such as a metal oxide, with this compound will result in a substantial increase in the water contact angle, indicating a transition to a more hydrophobic surface umich.edu. The magnitude of the contact angle can provide an indication of the packing density and order of the self-assembled monolayer. A higher contact angle generally corresponds to a more densely packed and well-ordered monolayer.

Table 5: Water Contact Angle Measurements on Various Substrates Before and After Modification with this compound

| Substrate | Contact Angle (Unmodified) | Contact Angle (Modified) | Surface Character |

| Silicon Dioxide | ~20° | ~95° | Hydrophobic |

| Titanium Dioxide | ~30° | ~105° | Hydrophobic |

| Aluminum Oxide | ~25° | ~100° | Hydrophobic |

pH-Dependent Wettability Studies of Phosphonic Acid Monolayers

The wettability of a surface functionalized with a this compound self-assembled monolayer (SAM) is a critical parameter that is significantly influenced by the pH of the contacting aqueous solution. This dependence arises from the protonation and deprotonation of the phosphonic acid headgroups at the monolayer-substrate interface. The change in the ionization state of these headgroups alters the surface polarity and, consequently, its interaction with water.

Wettability is commonly quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic (less wettable) surface, while a lower contact angle suggests a more hydrophilic (more wettable) surface. Studies on long-chain alkylphosphonic acid monolayers, such as n-octadecylphosphonic acid (ODP), which serves as a close structural analog to this compound, have demonstrated this pH-dependent behavior. The chemical stability and, by extension, the wettability of these monolayers have been investigated at various pH levels.

For instance, the contact angle of an ODP-modified magnesium alloy surface was measured after immersion in aqueous solutions of different pH values for a short duration. The results indicated a notable change in wettability with pH.

Table 1: Effect of pH on the Water Contact Angle of an n-Octadecylphosphonic Acid Monolayer

| pH of Aqueous Solution | Contact Angle (°) after 5 min immersion |

|---|---|

| 4 | 45.1 |

| 7 | 89.3 |

| 10 | 85.5 |

This table was created using data from a study on the chemical stability of alkyl- and perfluoro-phosphonic acid modified Mg alloy surfaces in aqueous solutions at different pH values nih.gov.

These findings suggest that the monolayer exhibits its highest hydrophobicity (largest contact angle) under neutral conditions. The decrease in contact angle at acidic pH indicates an increase in surface wettability. This phenomenon can be attributed to the protonation of the phosphonate headgroups, leading to a more polar surface. Conversely, in basic solutions, while the contact angle also decreases compared to neutral pH, the effect might be influenced by other factors such as the potential for desorption of the monolayer, particularly for shorter chain length phosphonic acids nih.gov.

Correlation with Surface Charge and Conformational Changes

The observed changes in wettability with pH are intrinsically linked to alterations in the surface charge and the conformational arrangement of the molecules within the this compound monolayer.